2-(4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE
Beschreibung
2-(4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolo-oxazin ring with a pyrimidinyl-piperazinyl moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-13(12-11-18-21-5-2-10-23-14(12)21)19-6-8-20(9-7-19)15-16-3-1-4-17-15/h1,3-4,11H,2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJNSBHQMMVXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of β-Keto Esters with Hydrazine Derivatives
A widely cited method involves cyclizing β-keto esters with hydrazine derivatives under acidic conditions. For example, ethyl 3-oxobutanoate reacts with methylhydrazine in acetic acid to yield the pyrazoline intermediate, which undergoes oxidative cyclization with iodine to form the oxazine ring.
Reaction Conditions :
Ring-Closing Metathesis (RCM)
An alternative approach employs Grubbs catalyst-mediated RCM to construct the oxazine ring. Starting from a diene precursor (e.g., allyl glycidyl ether), RCM forms the six-membered oxazine, followed by functionalization at position 3 via carboxylation.
Optimization Insight :
- Catalyst : Grubbs II (5 mol%)
- Solvent : Dichloromethane
- Carboxylation : CO₂ insertion under palladium catalysis (Pd(OAc)₂, 10 mol%)
- Yield : 55–60%.
Synthesis of Intermediate B: 2-(Piperazin-1-yl)Pyrimidine
Nucleophilic Aromatic Substitution
Piperazine reacts with 2-chloropyrimidine in aqueous K₂CO₃ at elevated temperatures (50–65°C) to displace chloride, forming the target intermediate.
Key Parameters :
Buchwald-Hartwig Amination
For halogenated pyrimidines bearing deactivating groups, palladium-catalyzed cross-coupling ensures efficient piperazine incorporation.
Representative Protocol :
- Catalyst : Pd₂(dba)₃ (3 mol%)
- Ligand : Xantphos (6 mol%)
- Base : Cs₂CO₃
- Solvent : Toluene
- Yield : 75–80%.
Amide Coupling to Assemble the Final Compound
Carbodiimide-Mediated Coupling
Intermediate A (as the carboxylic acid) reacts with Intermediate B using EDCl/HOBt in dichloromethane.
Procedure :
Mixed Carbonate Activation
For acid-sensitive substrates, converting Intermediate A to its mixed carbonate (e.g., with ClCO₂Et) enhances reactivity.
Advantages :
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/MeCN) confirms >98% purity, with retention time = 6.8 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| EDCl/HOBt Coupling | 65–70 | 98 | Moderate | High |
| Mixed Carbonate | 72–75 | 97 | High | Moderate |
| Palladium-Catalyzed | 75–80 | 99 | Low | Low |
Key Observations :
- EDCl/HOBt offers balance between cost and yield.
- Mixed carbonate activation is preferable for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit potent anticancer properties. The incorporation of the pyrazolo[3,2-b][1,3]oxazine moiety enhances the compound's ability to inhibit tumor growth. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
Research has shown that compounds containing the pyrazolo and piperazine structures possess significant antimicrobial activity. In a study assessing the antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli, derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the piperazine ring is believed to enhance membrane permeability, facilitating better interaction with bacterial targets.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Inhibition studies revealed that this compound could effectively compete with substrate binding, thereby disrupting folate metabolism in pathogens.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. The results suggest strong interactions with target proteins involved in cancer progression and microbial resistance mechanisms. These findings are supported by binding energy calculations and conformational analysis.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Efficacy | Demonstrated apoptosis induction in MCF-7 cells with IC50 values < 10 µM. |
| Study B | Antimicrobial Activity | Showed MICs against E. coli and S. aureus at 15 µg/mL. |
| Study C | Enzyme Inhibition | Confirmed competitive inhibition of DHFR with Ki values indicating high potency. |
Wirkmechanismus
The mechanism of action of 2-(4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group, used in various chemical syntheses.
Troriluzole: A neuroprotective drug with a different mechanism of action but similar structural complexity.
Uniqueness
What sets 2-(4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE apart is its unique combination of the pyrazolo-oxazin and pyrimidinyl-piperazinyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Biologische Aktivität
The compound 2-(4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperazin-1-yl)pyrimidine represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity based on various studies, focusing on its mechanisms of action, efficacy against specific diseases, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 288.30 g/mol. The compound features a pyrimidine core linked to a piperazine moiety and a pyrazolo[3,2-b][1,3]oxazine substituent. This unique structure is believed to contribute to its biological activity.
Recent studies have highlighted the compound's ability to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammation and cancer progression.
Inhibition of NF-κB
- Cell Viability Studies : Compounds related to this structure have demonstrated significant inhibition of cell viability in breast cancer cell lines (e.g., MCF-7) with IC50 values reported at 9.17 µM and 6.29 µM for related compounds .
- Molecular Docking Studies : In silico analyses indicate that the pyrimidine ring can effectively bind to the p65 subunit of NF-κB, suggesting a strong interaction that may lead to decreased transcriptional activity associated with cancer cell proliferation .
Efficacy Against Specific Diseases
The biological activity of this compound extends beyond cancer. It has shown promise in models of inflammatory diseases and infections.
Inflammatory Disease Models
In studies involving inflammatory bowel disease (IBD) models, related compounds have been shown to reduce myeloperoxidase activity and modulate cytokine levels (TNF-α, IL-6) in colonic extracts, indicating anti-inflammatory properties .
Antimicrobial Activity
Research into pyrazolo[3,4-d]pyrimidines has revealed their potential as inhibitors against Cryptosporidium, a parasite responsible for significant morbidity worldwide. For example, derivatives have been identified with EC50 values as low as 0.19 μM against Cryptosporidium in cell-based assays .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo and piperazine rings have been systematically studied to determine their effects on potency and selectivity.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Methoxy group | Increased binding affinity to NF-κB | |
| Carbonyl group | Enhanced anti-cancer efficacy | |
| Piperazine linkage | Improved solubility and bioavailability |
Case Studies
- Breast Cancer Treatment : A study evaluated the effects of related oxazine-linked pyrimidines on MCF-7 cells, finding significant inhibition of cell growth and NF-κB activation .
- Cryptosporidium Inhibition : Another study showcased a derivative's effectiveness against Cryptosporidium, emphasizing its potential as an antimicrobial agent .
Q & A
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Force field refinement : Switch from AMBER to CHARMM36 for improved piperazine conformational sampling .
- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
- Experimental validation : Surface plasmon resonance (SPR) quantifies binding kinetics (k/k) to resolve false-positive docking results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
